molecular formula C9H12O4 B1208259 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)- CAS No. 84276-21-1

2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-

Cat. No. B1208259
CAS RN: 84276-21-1
M. Wt: 184.19 g/mol
InChI Key: RCAULRNMJFUWRP-UHFFFAOYSA-N
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Description

“2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-” is a chemical compound with the formula C5H6O2 . It is also known as 5,6-Dihydro-2H-pyran-2-one, 2-Pentenoic acid, 5-hydroxy-, δ-lactone, and 5,6-Dihydro-2-pyranone .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the shape of the molecule .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 98.0999 . It has a CAS Registry Number of 3393-45-1 . More detailed physical and chemical properties such as density, boiling point, flash point, vapor pressure, and refractive index can be found in the reference .

Scientific Research Applications

Formation and Isolation in Chemical Reactions

  • The compound is formed in the presence of primary amines under the Maillard reaction conditions, indicating its potential involvement in complex organic synthesis processes (Knerr, Pischetsrieder, & Severin, 1994).

Role in Fungal Secondary Metabolism

  • An isolate of the fungus Diplodia corticola produces a novel 5,6-dihydropyran-2-one derivative, highlighting its significance in natural product chemistry and potential applications in bioactive compound discovery (Salvatore et al., 2022).

Application in Synthesis of Aromatic Compounds

  • 2H-Pyran-2-ones serve as precursors for synthesizing various aromatic and heterocyclic compounds, demonstrating their versatility in synthetic chemistry (Singh et al., 2007).

Electrochemical Applications

  • 2H-Pyran-2-one derivatives have been studied for their electrochemical properties, offering potential applications in "green" chemical synthesis and biomedical fields (Elinson et al., 2018).

Anti-corrosion Properties

  • Pyran-2-one derivatives show promising anti-corrosion performance on mild steel in acidic medium, suggesting their application in material science and engineering (El Hattak et al., 2021).

properties

IUPAC Name

3-hydroxy-2-methyl-5-(3-methyloxiran-2-yl)-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAULRNMJFUWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C=C(C(=O)O1)C2C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301059
Record name 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-

CAS RN

84276-21-1
Record name ANTIBIOTIC A-38910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-
Reactant of Route 2
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-
Reactant of Route 3
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-
Reactant of Route 4
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-
Reactant of Route 5
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-
Reactant of Route 6
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-methyl-3-(3-methyloxiranyl)-

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